3-(3-Fluorophenyl)-5-nitrobenzoic acid
Description
Crystallographic Analysis of Molecular Configuration
Crystallographic studies of this compound reveal important structural parameters that define its molecular geometry and packing arrangements. The compound crystallizes with a molecular formula of C₁₃H₈FNO₄ and a molecular weight of approximately 263.22 grams per mole. The crystal structure exhibits specific geometric constraints imposed by the presence of the fluorine substituent and nitro group, which influence both intramolecular and intermolecular interactions.
Related crystallographic investigations of similar nitrobenzoic acid derivatives provide valuable comparative data for understanding molecular packing patterns. Studies of co-crystalline adducts involving 4-nitrobenzoic acid with thiadiazol compounds demonstrate the formation of specific hydrogen bonding networks. These investigations reveal that nitrobenzoic acid derivatives typically form duplex hydrogen bond motifs, with the carboxylic acid group serving as both donor and acceptor in intermolecular interactions. The primary inter-species association occurs through duplex R₂²(8) hydrogen bonds, creating heterodimeric structures that extend into chain formations along specific crystallographic axes.
The molecular geometry of fluorinated nitrobenzoic acids shows characteristic bond angles and lengths influenced by the electronegativity of the fluorine atom. Crystallographic data indicates that the presence of fluorine affects the planarity of the aromatic system, with dihedral angles between ring systems typically ranging from 2.1° to 26.08° depending on the specific substitution pattern. These structural variations directly impact the compound's physical properties and intermolecular interactions.
| Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Formula | C₁₃H₈FNO₄ | This compound |
| Molecular Weight | 263.22 g/mol | This compound |
| Dihedral Angle Range | 2.1° - 26.08° | Related nitrobenzoic derivatives |
| Hydrogen Bond Motif | R₂²(8) | Nitrobenzoic acid complexes |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound employs multiple analytical techniques to establish structural identity and electronic properties. Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's molecular framework, with specific attention to the chemical environment of protons and carbons in the aromatic system. The presence of the fluorine atom introduces characteristic coupling patterns in both proton and carbon Nuclear Magnetic Resonance spectra, allowing for precise assignment of substitution patterns.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carboxylic acid group typically exhibits broad absorption in the region of 2500-3300 cm⁻¹ due to the hydroxyl stretch, while the carbonyl stretch appears around 1650-1750 cm⁻¹. The nitro group contributes distinctive asymmetric and symmetric stretching modes, typically observed at approximately 1550 cm⁻¹ and 1350 cm⁻¹ respectively. The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 cm⁻¹ region, while the carbon-fluorine bond exhibits characteristic absorption around 1000-1300 cm⁻¹.
Ultraviolet-Visible spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the extended conjugated system formed by the aromatic rings and electron-withdrawing substituents. The presence of both the nitro group and the fluorinated phenyl ring creates an extended π-electron system that influences the compound's absorption characteristics. Computational studies suggest that the electronic transitions involve charge transfer between the donor phenyl ring and the electron-deficient nitrobenzoic acid moiety.
Related fluorinated nitrobenzoic acid compounds show similar spectroscopic signatures, with 3-fluoro-5-nitrobenzoic acid demonstrating comparable Nuclear Magnetic Resonance and Infrared patterns. These comparative studies help establish the spectroscopic fingerprint characteristics of the target compound and provide validation for structural assignments.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| Nuclear Magnetic Resonance | 7.0-8.5 ppm (¹H) | Aromatic protons |
| Fourier Transform Infrared | 1650-1750 cm⁻¹ | Carbonyl stretch |
| Fourier Transform Infrared | 1550, 1350 cm⁻¹ | Nitro group stretches |
| Fourier Transform Infrared | 1000-1300 cm⁻¹ | Carbon-fluorine stretch |
| Ultraviolet-Visible | 250-350 nm | π-π* transitions |
Quantum Chemical Calculations for Electronic Structure Elucidation
Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density Functional Theory calculations reveal the distribution of electron density throughout the molecule, highlighting the electron-withdrawing effects of both the fluorine atom and the nitro group. These computational studies demonstrate how the electronegativity of the fluorine substituent influences the overall electronic properties of the aromatic system.
Quantum chemical calculations indicate that the nitro group significantly depletes electron density from the benzoic acid ring system, while the fluorine atom on the phenyl ring creates localized electron deficiency. This electronic distribution pattern affects the molecule's reactivity and its ability to participate in various chemical transformations. The calculated molecular orbital energies provide insights into the compound's potential for electrophilic and nucleophilic reactions, with the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies indicating the compound's electronic accessibility.
Computational analysis of bond lengths and angles confirms experimental crystallographic observations, with calculated values typically showing good agreement with experimental data. The optimized molecular geometry reveals the preferred conformation of the molecule in the gas phase, which serves as a reference for understanding solution-phase and solid-state behavior. Electronic structure calculations also predict vibrational frequencies that correlate well with experimental Infrared spectroscopic observations, validating the computational approach.
The electronic structure calculations reveal important information about the compound's potential for intermolecular interactions. The calculated electrostatic potential surface highlights regions of positive and negative charge density that guide the formation of hydrogen bonds and other non-covalent interactions. These computational predictions help explain the observed crystallographic packing patterns and provide insights into the compound's behavior in solution and solid phases.
| Computational Parameter | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | 4.2-5.1 D | Molecular polarity |
| Highest Occupied Molecular Orbital Energy | -6.8 to -7.2 eV | Electron donor capability |
| Lowest Unoccupied Molecular Orbital Energy | -2.1 to -2.5 eV | Electron acceptor capability |
| Carbon-Fluorine Bond Length | 1.34-1.36 Å | Structural parameter |
| Nitro Group Rotation Barrier | 8-12 kcal/mol | Conformational flexibility |
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWTOSTMMNQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673405 | |
| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214381-81-3 | |
| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Fluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-(3-Fluorophenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Organic Synthesis
3-(3-Fluorophenyl)-5-nitrobenzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it useful in creating more complex organic molecules.
Biological Studies
The compound is investigated for its interactions with biological targets:
- Enzyme Inhibition : It can be used to study enzyme interactions, particularly in the context of fluorinated aromatic compounds, which may exhibit unique inhibitory properties due to the electron-withdrawing nature of the fluorine atom.
- Drug Development : Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer agents. The nitro group can be reduced to form reactive intermediates that may interact with cellular components .
Material Science
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing polymers and other advanced materials with specific characteristics.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that derivatives of this compound can serve as effective inhibitors for specific enzymes involved in metabolic pathways. The fluorine atom enhances binding affinity, making it a valuable tool for studying enzyme kinetics and mechanisms.
Case Study 2: Development of Anticancer Agents
In medicinal chemistry, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. The modifications made to the nitro group significantly influence biological activity, leading to the exploration of these compounds as potential anticancer drugs.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-nitrobenzoic acid depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at C5 enhances acidity (pKa ~1.5–2.0) and stabilizes negative charges, making the compound suitable for coordination chemistry . Fluorine at C3 (phenyl) provides moderate electron withdrawal and steric effects, influencing binding in enzyme active sites .
- Trifluoromethyl (-CF₃) : The -CF₃ group in 3-(trifluoromethyl)-5-nitrobenzoic acid significantly boosts lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in CNS drug candidates .
Functional Group Modifications
Table 2: Derivatives with Modified Functional Groups
Key Findings :
- Sulphonamides: Derivatives like 3-(chlorosulphonyl)-5-nitrobenzoic acid exhibit potent antidiabetic activity by activating glucokinase, with IC₅₀ values in the nanomolar range .
- Heterocyclic Derivatives : Incorporation of fluorophenyl groups into heterocycles (e.g., nicotinic acid) improves selectivity for bacterial targets .
- Phosphonates : The phosphonate group enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺), facilitating applications in catalysis and materials science .
Positional Isomerism and Bioactivity
- Nitro Group Position : Moving the nitro group from C5 to C3 (e.g., 5-fluoro-3-nitrobenzoic acid) reduces acidity (pKa ~2.5) and alters hydrogen-bonding interactions, impacting enzyme inhibition .
- Fluorophenyl Orientation : Meta-fluorine (3-fluorophenyl) in the target compound provides optimal steric bulk for receptor binding compared to ortho- or para-substituted analogues, as seen in kinase inhibitors like YPC-21813 .
Biological Activity
3-(3-Fluorophenyl)-5-nitrobenzoic acid is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
The compound this compound, with CAS number 1214381-81-3, features a fluorinated phenyl group and a nitro group attached to a benzoic acid backbone. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules, leading to altered biological responses. Additionally, the presence of the fluorine atom enhances the compound's binding affinity to specific enzymes or receptors, influencing its inhibitory effects on enzymatic activities.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory processes and the biosynthesis of eicosanoids. The compound has shown moderate inhibition against COX-2 and LOX-5/15, suggesting potential anti-inflammatory properties .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer MCF-7 cells and human embryonic kidney HEK293T cells. The IC50 values for these cell lines indicate a promising therapeutic index for further development .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : In vitro assays revealed that the compound effectively inhibited AChE and BChE with IC50 values indicating moderate activity. The presence of the fluorine atom was linked to enhanced enzyme inhibition compared to non-fluorinated analogs .
- Cytotoxicity Assessment : A study conducted on MCF-7 cells showed that treatment with this compound led to reduced cell viability, supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3-(3-Fluorophenyl)-5-nitrobenzoic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoic acid scaffold:
- Step 1: Nitration of a fluorophenyl-substituted benzoic acid precursor under controlled conditions (e.g., mixed acid at 0–5°C to minimize over-nitration) .
- Step 2: Introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling, using a palladium catalyst and arylboronic acid .
- Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the pure product.
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to confirm the spatial arrangement of the nitro and fluorophenyl groups .
- Spectroscopy:
- ¹H/¹³C NMR: Compare chemical shifts with analogous compounds (e.g., 3-fluoro-5-nitrobenzaldehyde derivatives ).
- IR: Confirm the presence of carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).
Advanced: How do researchers address contradictory reactivity data in metal complexation studies with this compound?
Methodological Answer:
Discrepancies in metal-binding behavior (e.g., stability constants or coordination modes) may arise from:
- Substituent Effects: The electron-withdrawing nitro group versus the fluorine atom’s steric/electronic influence. Compare with structurally related phosphonated analogs (e.g., 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid, which shows rigid coordination ).
- Experimental Conditions: Adjust pH (carboxylic acid deprotonation) or solvent polarity to modulate ligand affinity.
- Validation: Use isothermal titration calorimetry (ITC) or X-ray absorption spectroscopy (XAS) to resolve binding ambiguities .
Advanced: What strategies optimize solubility for biological assays without compromising stability?
Methodological Answer:
- Co-solvent Systems: Use DMSO/water mixtures (<5% DMSO) to dissolve the compound, leveraging the carboxylic acid’s pH-dependent solubility (adjust to pH 7–8 with NaOH) .
- Derivatization: Synthesize methyl esters or amides (e.g., 3-[[(2-hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid) to improve lipophilicity, then hydrolyze post-assay .
- Stability Monitoring: Conduct HPLC-UV at 254 nm over 24 hours to detect decomposition under assay conditions.
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model the electron-deficient aromatic ring’s susceptibility to attack. Compare HOMO/LUMO energies with analogs (e.g., 5-nitro-2-fluorobenzaldehyde ).
- Substituent Parameter Analysis: Apply Hammett σ constants to predict regioselectivity; the nitro group (σₚ⁺ = 0.78) strongly directs electrophiles to the meta position relative to itself.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (nitro compounds are potential irritants) .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Storage: Keep in a desiccator at 4°C, away from strong oxidizers (e.g., peroxides) to prevent explosive decomposition .
Advanced: What role does this compound play in designing metal-organic frameworks (MOFs)?
Methodological Answer:
- Linker Functionality: The carboxylic acid and nitro groups enable coordination to metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D networks. Compare with 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid, which forms rigid, porous MOFs .
- Functionalization: Post-synthetic modification (PSM) of the nitro group (e.g., reduction to amine) can introduce sites for gas adsorption or catalysis .
Advanced: How to resolve spectral overlap in ¹H NMR due to aromatic protons?
Methodological Answer:
- 2D NMR Techniques: Use COSY or NOESY to assign coupling between adjacent protons.
- Solvent Effects: Record spectra in deuterated DMSO to shift carboxylic acid proton (~12–13 ppm) away from aromatic signals.
- Comparative Analysis: Reference shifts from simpler analogs (e.g., 3-fluoro-4-nitrophenol, δ 7.2–8.1 ppm ).
Basic: What are the key applications in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Development: The nitro group serves as a hydrogen bond acceptor, while the fluorophenyl moiety enhances bioavailability. Analogous compounds (e.g., 5-nitrobenzoic acid derivatives) show activity against bacterial targets .
- Prodrug Synthesis: Convert to esters (e.g., methyl ester) for enhanced cell permeability, then hydrolyze in vivo .
Advanced: What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect unreacted precursors or nitration byproducts.
- Elemental Analysis: Verify fluorine content via combustion ion chromatography (CIC) to assess purity (>98%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
